Product packaging for gamma-Glutamylhistamine(Cat. No.:CAS No. 46843-88-3)

gamma-Glutamylhistamine

Cat. No.: B14651856
CAS No.: 46843-88-3
M. Wt: 240.26 g/mol
InChI Key: LLLFSMLLRVNLQB-QMMMGPOBSA-N
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Description

gamma-Glutamylhistamine is a unique dipeptide conjugate resulting from the metabolism of the neurotransmitter histamine. This reaction is catalyzed by the enzyme this compound synthetase, which utilizes ATP to form a peptide linkage between histamine and L-glutamate . This metabolic pathway has been identified as a novel route for histamine catabolism in the central nervous system of invertebrates such as the marine mollusk Aplysia californica . In vertebrate mammalian brains, histamine is primarily metabolized through a different, methylation pathway, making this compound a compound of significant interest in comparative neurobiology and evolutionary biochemistry studies . Researchers utilize this compound to investigate alternative histamine metabolic pathways, the role of peptidoamines in neural signaling, and the functional differences in neurotransmitter systems across species. The study of this compound and its synthesizing enzyme provides valuable tools for understanding the diverse mechanisms of neuromodulator inactivation and the complex biochemistry of histaminergic systems. This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O3 B14651856 gamma-Glutamylhistamine CAS No. 46843-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46843-88-3

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1

InChI Key

LLLFSMLLRVNLQB-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

Biochemical Pathways of Gamma Glutamylhistamine Biosynthesis

Enzymatic Synthesis by Gamma-Glutamylhistamine Synthetase (EC 6.3.2.18)

A principal pathway for this compound formation is catalyzed by this compound synthetase (EC 6.3.2.18), also known as γ-GHA synthetase. nih.govwikipedia.org This enzyme belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme is L-glutamate:histamine (B1213489) ligase. wikipedia.orgqmul.ac.uk The reaction it catalyzes is an ATP-dependent ligation of L-glutamate and histamine to form Nα-γ-L-glutamylhistamine. wikipedia.orgqmul.ac.ukgenome.jp

This synthetase has been notably studied in the nervous system of the marine mollusk, Aplysia californica, where γ-glutamylhistamine represents a significant product of histamine metabolism. nih.govcapes.gov.br

Substrate Specificity and Kinetic Parameters

The enzyme exhibits a defined specificity for its substrates, L-glutamate and histamine. nih.gov

In vitro studies of γ-GHA synthetase from Aplysia ganglia have determined the enzyme's kinetic parameters. The apparent Michaelis constant (Kₘ) for histamine is 653 µM, while the Kₘ for L-glutamate is 10.6 mM. nih.gov This indicates a considerably higher affinity for histamine than for L-glutamate. The enzyme shows a high degree of specificity for these substrates; among various γ-glutamyl compounds and glutamate (B1630785) analogs tested, only L-glutamate was effectively utilized. nih.gov Similarly, the synthetase has a greater affinity for histamine compared to numerous other imidazole (B134444) analogs. nih.gov

Table 1: Kinetic Parameters of this compound Synthetase

Substrate Apparent Kₘ
Histamine 653 µM nih.gov

The synthesis of this compound is an energy-dependent process with an absolute requirement for Adenosine triphosphate (ATP). nih.gov In the absence of ATP, the reaction does not proceed. In addition to energy, the enzyme's activity is critically dependent on the presence of specific cofactors. Magnesium ions (Mg²⁺) and dithiothreitol (B142953) (DTT) are essential for the catalytic function of γ-GHA synthetase. nih.gov

Table 2: Cofactor Requirements for this compound Synthetase Activity

Cofactor Requirement Role
ATP Absolute nih.gov Provides energy for the ligation reaction. nih.gov
Mg²⁺ Essential nih.gov Essential for enzymatic activity, likely aiding in ATP binding/hydrolysis. nih.gov

Comparative Enzymology with Other Ligases

This compound synthetase is distinct from other related enzymes based on differences in substrate specificity and inhibitor effects. nih.govrhea-db.org It can be distinguished from:

Gamma-glutamyl transpeptidase (GGT): GGT transfers a γ-glutamyl group from a donor (like glutathione) to an acceptor, whereas γ-GHA synthetase catalyzes a de novo synthesis from glutamate and histamine using ATP. nih.govwikipedia.org

Glutamine synthetase: This enzyme typically ligates glutamate and ammonia. γ-GHA synthetase shows a much higher specificity for histamine over other amines and does not effectively utilize ammonia. nih.gov

Carnosine synthetase: This enzyme synthesizes carnosine from β-alanine and L-histidine. The substrate requirements are clearly different from those of γ-GHA synthetase, which utilizes L-glutamate and histamine. nih.gov

Inhibitory Mechanisms of Synthesis

The activity of this compound synthetase can be inhibited by several other biogenic amines. These compounds likely compete with histamine for binding to the enzyme's active site. Research has identified dopamine, 5-hydroxytryptamine (serotonin), and octopamine (B1677172) as effective inhibitors of this compound synthesis in vitro. nih.gov

Table 3: Known Inhibitors of this compound Synthetase

Inhibitor Classification
Dopamine Biogenic amine nih.gov
5-Hydroxytryptamine (Serotonin) Biogenic amine nih.gov

Role of Gamma-Glutamyltransferase (GGT; EC 2.3.2.2) in this compound Formation

An alternative pathway for the formation of this compound involves the enzyme gamma-Glutamyltransferase (GGT). nih.gov GGT (EC 2.3.2.2) is a membrane-bound enzyme that plays a key role in the gamma-glutamyl cycle and glutathione (B108866) metabolism. wikipedia.orgamegroups.org Its primary function is to catalyze the transfer of the γ-glutamyl moiety from γ-glutamyl peptides, most notably glutathione, to an acceptor molecule. wikipedia.orgmedscape.com This acceptor can be an amino acid, a peptide, or water. wikipedia.org

The general reaction is: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid wikipedia.org

In the context of this compound formation, histamine can act as the acceptor for the γ-glutamyl group. GGT can cleave glutathione (a tripeptide of glutamate, cysteine, and glycine) and transfer the resulting γ-glutamyl group to histamine, thereby forming this compound. nih.govresearchgate.net This pathway has been demonstrated in rat brain tissue, where GGT prepared from both the kidney and brain was shown to catalyze the formation of γ-glutamylamines. nih.govresearchgate.net Unlike the direct synthesis by γ-GHA synthetase, this transpeptidation reaction does not directly require ATP, but rather relies on the presence of a suitable γ-glutamyl donor like glutathione. wikipedia.org

Transglutaminase-Mediated Histaminylation

A distinct and significant pathway for histamine modification involves its incorporation into proteins, a process termed "histaminylation." This reaction is catalyzed by transglutaminases (TGs), a family of enzymes that create covalent isopeptide bonds. nih.govmdpi.com This pathway does not typically produce free γ-glutamylhistamine but rather generates protein-bound forms where histamine is attached to glutamine residues.

Transglutaminases catalyze a calcium-dependent acyl-transfer reaction between the γ-carboxamide group of a protein-integrated glutamine residue and a primary amine. mdpi.com When histamine acts as the primary amine substrate, it becomes covalently attached to the target protein. This post-translational modification results in the formation of a stable N-ε-(γ-glutamyl)-histamine isopeptide bond, effectively creating a protein-bound γ-glutamylhistamine adduct. nih.govmpg.denih.gov This process has been identified as a novel post-translational modification that can alter the function of target proteins. nih.gov Research has shown that various proteins, including G-proteins (like Gαq, Gαo1, and Cdc42) and core histones (like H3), can be substrates for histaminylation, suggesting this modification plays a role in cellular signaling and epigenetic regulation. nih.govnih.gov

The transamidation activity of transglutaminases is critically dependent on calcium ions (Ca²⁺). mdpi.comnih.gov An increase in intracellular Ca²⁺ concentration induces a conformational change in the enzyme, exposing the catalytic site and enabling the cross-linking reaction. nih.govnih.gov In the absence of sufficient Ca²⁺ or in the presence of inhibitors like GTP, the enzyme remains in a catalytically inactive state. nih.govnih.gov

Furthermore, the reaction exhibits isoform specificity. Studies have demonstrated that tissue transglutaminase (TG2 or TGM2) is the primary isoform responsible for catalyzing protein histaminylation in various cell types, including mast cells. nih.govmpg.de In experimental setups, TGM2 was shown to effectively transfer histamine to G-protein substrates, whereas other isoforms like TGM1 and TGM3 did not exhibit this activity. mpg.de This specificity indicates that TGM2-mediated histaminylation is a targeted and regulated cellular process, rather than a random enzymatic event.

Data Tables

Table 1: Key Enzymes in γ-Glutamylhistamine Biosynthesis

Enzyme Abbreviation Catalytic Function Substrates Product
Gamma-Glutamyltransferase GGT Transfers γ-glutamyl group from a donor to an acceptor. apef.com.pt Donor: Glutathione, Acceptor: Histamine Free γ-Glutamylhistamine

Table 2: Characteristics of Transglutaminase 2 (TGM2) in Histaminylation

Feature Description Reference(s)
Cofactor Requirement Activity is allosterically activated by Calcium (Ca²⁺). mdpi.comnih.govnih.gov
Inhibition Activity is inhibited by guanosine (B1672433) triphosphate (GTP). nih.govnih.gov
Reaction Type Post-translational modification (monoaminylation). nih.govnih.gov
Isoform Specificity TGM2 specifically catalyzes histamine incorporation, unlike TGM1 or TGM3. mpg.de

| Cellular Targets | G-proteins (Gαq, Gαo1, Cdc42), Histone H3. | nih.govnih.gov |

Metabolic Fate and Degradation Mechanisms of Gamma Glutamylhistamine

Enzymatic Hydrolysis and Cleavage Pathways

The breakdown of gamma-glutamylhistamine is not a simple hydrolytic event but rather a sophisticated enzymatic process. Key enzymes are responsible for recognizing the gamma-glutamyl linkage and cleaving the molecule to release free histamine (B1213489) and a modified glutamate (B1630785) component.

The principal enzyme implicated in the catabolism of this compound is gamma-glutamylamine cyclotransferase (GGACT). This enzyme acts on various L-gamma-glutamylamines, catalyzing their conversion into free amines and 5-oxo-L-proline (also known as pyroglutamic acid). pnas.org The reaction is not a direct hydrolysis but an intramolecular transfer, where the enzyme facilitates the cyclization of the gamma-glutamyl portion of the substrate to form 5-oxoproline, thereby releasing the amine moiety. pnas.orgnih.gov

Research conducted on purified gamma-glutamylamine cyclotransferase from rabbit kidney has demonstrated its activity towards this compound. pnas.org While the enzyme shows the highest affinity for substrates like ε-(L-γ-glutamyl)-L-lysine, it is also capable of processing γ-glutamylhistamine, albeit at a lower relative rate. pnas.org This indicates that GGACT plays a definitive role in the metabolic disassembly of this compound, contributing to the endogenous turnover of histamine. pnas.org

Table 1: Relative Activity of Gamma-Glutamylamine Cyclotransferase with Various γ-Glutamylamine Substrates Data sourced from studies on purified rabbit kidney enzyme. pnas.org

SubstrateRelative Rate of Amine Formation (%)
ε-(L-γ-Glutamyl)-L-lysine100
L-γ-Glutamylputrescine30.4
N¹-(L-γ-Glutamyl)spermidine & N⁸-(L-γ-Glutamyl)spermidine11
γ-Glutamylhistamine4.8

Transglutaminases (TGMs), particularly tissue transglutaminase (TGM-2), are enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of glutamine residues in proteins and the primary amino group of various amines, including histamine. mdpi.comresearchgate.net This Ca²⁺-dependent reaction results in the covalent attachment of histamine to proteins, a modification known as histaminylation. mdpi.com The product of this reaction at the molecular level is a protein-bound this compound conjugate.

Therefore, the primary role of transglutaminase in the metabolism of this compound is one of formation, not cleavage. mdpi.comresearchgate.netcapes.gov.br Studies have shown that in stimulated mast cells, transglutaminase activity increases, leading to a higher amount of protein-bound this compound. mdpi.com Similarly, TGM-2 has been shown to catalyze the incorporation of histamine into proteins like fibrinogen. researchgate.net

The cleavage of these protein conjugates is not efficiently catalyzed by the reverse action of transglutaminases, which is considered a slow and inefficient process. pnas.org Instead, the breakdown of these cross-linked proteins through general proteolytic degradation would yield ε-(γ-glutamyl)lysine and, analogously, γ-glutamyl-polyamine derivatives, which can then be processed by enzymes such as gamma-glutamylamine cyclotransferase. pnas.org

Endogenous Turnover and Excretion Routes

The formation and subsequent degradation of this compound are integral to the endogenous turnover of histamine, particularly in tissues where histamine acts as a neurotransmitter or inflammatory mediator. In the nervous system of the marine mollusk Aplysia californica, this compound is a major product of histamine metabolism, suggesting its role in the inactivation of neuronally released histamine. nih.govnih.gov This pathway is also considered a potential route for histamine metabolism in other species. sdbonline.org

In mammalian systems, γ-glutamyl derivatives of polyamines have been identified in rat hepatocytes, indicating that the liver is a site of this metabolic activity. scispace.com The turnover of these compounds is part of the broader system for managing biologically active amines. scispace.com

While detailed excretion routes for this compound are not fully elucidated in mammals, the metabolic pathway is geared towards inactivation and disposal. The conversion to this compound is a method of trapping and modifying histamine. sdbonline.org Studies in insects suggest that in the absence of primary conjugation pathways, excess histamine is removed via excretion. sdbonline.org It is plausible that this compound itself, or its metabolic products (histamine and 5-oxoproline), are ultimately eliminated from the body through renal excretion, consistent with the general routes for clearing metabolic waste products. Mentions of γ-glutamylhistamine in the context of histamine excretion in the rat brain further support its role in a pathway leading to elimination. dntb.gov.ua

Biological Distribution and Physiological Localization

Invertebrate Nervous Systems

In several invertebrate species, gamma-glutamylhistamine represents a significant pathway for the inactivation of histamine (B1213489), particularly in neural tissues where histamine functions as a neurotransmitter.

In the marine mollusk Aplysia californica, this compound is a major product of histamine metabolism within the central nervous system (CNS). ane.pl Its synthesis is catalyzed by a novel enzyme, this compound synthetase. researcher.life This enzyme facilitates the linkage of L-glutamate to histamine in an energy-dependent process requiring ATP. researcher.life

Research has shown that this synthetase activity is present in single, identifiable neuronal cell bodies, including the well-characterized histaminergic C-2 neurons. mpg.de While the enzyme is found in these specific neurons, the majority of the synthetase activity within the ganglion is located in the surrounding capsule tissue. mpg.de This distribution supports the hypothesis that the formation of this compound is a key mechanism for the metabolic disposal of histamine after its release from neurons. mpg.de In studies where radiolabeled histamine was injected into the C2 neuron cell body, roughly equal amounts of labeled histamine and its metabolite, this compound, were found within the cell body itself. nih.gov

Table 1: In Vitro Characteristics of this compound Synthetase from Aplysia californica CNS

PropertyFindingSource
Enzyme Type Soluble enzyme researcher.life
Reaction Catalyzes the formation of this compound from L-glutamate and histamine. researcher.life
Energy Dependence Absolute requirement for ATP. researcher.life
Cofactors Requires Magnesium ions (Mg²⁺) and dithiothreitol (B142953) for activity. researcher.life
Substrate Affinity (Km) Apparent Km of 653 µM for histamine and 10.6 mM for L-glutamate. researcher.life
Substrate Specificity High affinity for histamine over other imidazole (B134444) analogs; L-glutamate is the preferred glutamyl donor. researcher.life
Tissue Distribution Highest activity in ganglia, nerve trunks, and the ganglionic capsule. researcher.life

In the visual system of the horseshoe crab, Limulus polyphemus, histamine is a putative neurotransmitter in photoreceptor cells. nih.gov Studies on histamine metabolism in the visual tissues of this arthropod have revealed that this compound is one of the metabolic products. nih.govresearchgate.net This indicates that, similar to Aplysia, the conjugation of glutamate (B1630785) to histamine serves as a pathway for its inactivation in the nervous system of Limulus. researchgate.net Another identified metabolite in this system is imidazole acetic acid. nih.gov

In contrast to mollusks and chelicerates like Limulus, the primary pathway for histamine metabolism in the photoreceptor system of the fruit fly, Drosophila melanogaster, involves its conjugation with β-alanine to form carcinine (B1662310). researchgate.netcnjournals.com Research on histamine metabolism in Drosophila has shown that radiolabeled histamine is not significantly metabolized into this compound. nih.gov However, some analytical studies have noted the presence of a chromatographic peak that corresponds with the retention time of this compound, suggesting that this metabolite could be present, albeit at very low levels or as part of a minor, alternative metabolic pathway. researchgate.netresearchgate.net

Mammalian Systems and Cellular Contexts

In mammals, the metabolism of histamine primarily proceeds through two other enzymatic pathways: methylation by histamine-N-methyltransferase or oxidative deamination by diamine oxidase. ane.pl However, the formation of this compound has been documented in specific cellular contexts.

The formation of this compound has been demonstrated in vitro in rat brain tissue. mpg.de While histamine itself is present in plasma, it does not readily cross the blood-brain barrier. ane.pl The detection of various other γ-glutamylamine compounds in cerebrospinal fluid (CSF) and blood has been reported, which points to the general activity of the enzymes responsible for their formation in the body. nih.gov However, specific detection of endogenous this compound in mammalian plasma is not prominently documented, suggesting that if present, it is likely at very low concentrations or its distribution is largely confined to specific tissues like the brain.

Significant production of this compound has been observed in stimulated mouse mast cells. In this context, the synthesis is not catalyzed by a synthetase as in Aplysia, but by the enzyme transglutaminase. mpg.de Upon stimulation, mast cells activate transglutaminase, which catalyzes the incorporation of histamine into proteins, forming protein-bound this compound. This represents a form of post-translational modification where histamine is attached to glutamine residues of proteins. mpg.de

Proposed Biological Functions and Mechanistic Investigations

Modulation of Histamine (B1213489) Signaling and Homeostasis

The formation of γ-Glu-HA represents a key pathway in the metabolism of histamine, a potent biogenic amine involved in a wide array of physiological and pathological processes. nih.gov This metabolic conversion inherently modulates histamine signaling and contributes to the maintenance of histamine homeostasis.

Currently, there is a notable lack of direct scientific evidence from available studies detailing the specific interactions of gamma-Glutamylhistamine with histamine receptors (H1, H2, H3, and H4). Research has extensively characterized the roles of these G protein-coupled receptors in mediating the diverse effects of histamine, which range from allergic reactions and gastric acid secretion to neurotransmission. However, studies investigating the binding affinity or potential agonist or antagonist activity of γ-Glu-HA at these receptors are not prominently featured in the accessible scientific literature. Therefore, the direct modulatory effect of this compound on histamine receptor signaling pathways remains an area requiring further investigation.

The synthesis of this compound is a recognized pathway for the metabolism of histamine. nih.gov This process is catalyzed by the enzyme this compound synthetase, which facilitates the linkage of L-glutamate to histamine. nih.gov By converting bioactive histamine into γ-Glu-HA, this enzymatic reaction effectively reduces the local concentration of free histamine, thereby regulating its availability to bind to its receptors. In stimulated mouse mast cells, an increase in transglutaminase activity is associated with a significant rise in the level of protein-bound this compound, suggesting a role in the cellular management of histamine during an immune response. nih.gov However, detailed studies on how this compound may, in turn, influence the primary enzymes responsible for histamine synthesis (histidine decarboxylase) or its degradation (diamine oxidase and histamine N-methyltransferase) are not extensively documented.

Role in Cellular Stress Responses

Emerging evidence suggests that this compound is involved in various cellular stress responses, including anaphylactoid reactions, hypoxic stress, and liver injury.

Research has demonstrated that gamma-L-glutamylhistamine can reduce the severity of experimental anaphylactic reactions. nih.gov In a study investigating its effects, administration of γ-Glu-HA was observed to decrease the intensity of the anaphylactic response. nih.gov This protective effect was also associated with an elevation of thyroxine and glucocorticoids in the blood plasma, suggesting a potential interplay with the endocrine system in modulating the systemic reaction. nih.gov

Table 1: Effects of gamma-L-glutamylhistamine in Experimental Anaphylaxis

Parameter Measured Observed Effect
Severity of Anaphylactic Reaction Decrease
Plasma Thyroxine Levels Elevation

Studies have indicated that gamma-L-glutamylhistamine exhibits significant anti-hypoxic activity. In experimental models of hypoxia with hypercapnia in mice, γ-Glu-HA demonstrated a pronounced protective effect. The compound was found to be effective at a very low dose, suggesting a potent mechanism of action in mitigating the effects of oxygen deprivation.

Gamma-L-glutamylhistamine has been shown to possess hepatoprotective properties in a rat model of subacute liver damage induced by carbon tetrachloride. Pretreatment with γ-Glu-HA prevented liver necrosis and normalized several biochemical markers of liver function and oxidative stress.

Specifically, the administration of γ-Glu-HA led to the normalization of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities in the blood plasma. Furthermore, it counteracted the increase in lipid peroxidation in both the liver and plasma, and helped to normalize lipid profiles and cholesterol content. These findings suggest that gamma-L-glutamylhistamine may protect the liver from chemical-induced injury by attenuating oxidative stress and preserving hepatocyte integrity.

Table 2: Hepatoprotective Effects of gamma-L-glutamylhistamine Pretreatment

Biomarker Effect of Toxin Effect of γ-Glu-HA Pretreatment
Liver Necrosis Induced Prevented
Plasma ALT Activity Increased Normalized
Plasma AST Activity Increased Normalized
Liver Lipid Peroxidation Increased Normalized
Plasma Lipid Peroxidation Increased Normalized
Liver Cholesterol Altered Normalized

Immunomodulatory Activities

This compound has been identified as a biologically active compound with potential immunomodulatory effects. Research suggests it may act as a sensitive trigger for lymphocyte proliferation and immunoregulation. nih.govnih.gov Studies have shown that L-Glutamyl-Histamine can stimulate the incorporation of [3H]-thymidine into the DNA of mouse spleen lymphocytes and mononuclear cells from human blood, indicating a proliferative response in these immune cells. nih.govnih.gov This effect is dose-dependent and has been compared to the activity of the mitogen concanavalin (B7782731) A. nih.govnih.gov

The immunomodulatory action of this compound may be linked to its influence on intracellular redox status. nih.gov It has been observed that at concentrations that stimulate immune cell proliferation, L-Glutamyl-Histamine facilitates the limited release of superoxide (B77818) free radicals. nih.govnih.gov This release might result from a ferroxidase-like activity, affecting the concentration of catalytically active ferrous ions. nih.govnih.gov Low concentrations of such oxygen free radicals can act as signaling agents that influence gene expression and provide a sensitive trigger for lymphocyte proliferation. nih.govnih.gov

The structural similarity of this compound to histamine may also play a role in its effect on regulatory proteins and genes involved in normal cell growth and metabolism. nih.gov Analogues such as L-Glu-Trp and carcinine (B1662310) (β-alanylhistamine) have also shown activity in stimulating the proliferation of mononuclear cells. nih.gov

Table 1: Effects of L-Glutamyl-Histamine on Immune Cells

Cell Type Observed Effect Proposed Mechanism Reference
Mouse Spleen Lymphocytes Stimulation of proliferation and [3H]-thymidine incorporation into DNA Triggering of immunoregulation via free radical release nih.govnih.gov
Human Blood Mononuclear Cells Stimulation of proliferation and [3H]-thymidine incorporation into DNA Acting as a sensitive trigger for lymphocyte proliferation nih.govnih.gov

Protein Post-Translational Modification (Histaminylation)

Histaminylation is a novel post-translational modification (PTM) where histamine is covalently attached to proteins. nih.govscienceopen.com This process involves the formation of an isopeptide bond between the primary amine of histamine and the γ-carboxamide group of a protein-bound glutamine residue, resulting in the formation of a γ-glutamylhistamine moiety. nih.govresearchgate.net This transamidation reaction is catalyzed by the enzyme transglutaminase II (TGM2). nih.govscienceopen.com

This modification has been identified in mast cells, where TGM2 facilitates the incorporation of histamine into proteins. nih.gov Histaminylation is part of a broader class of PTMs known as monoaminylation, which includes the attachment of other biogenic monoamines like serotonin, dopamine, and norepinephrine (B1679862) to proteins. scienceopen.comresearchgate.net These modifications expand the functional diversity of the proteome and are crucial for regulating protein activity and cellular signaling. nih.govthermofisher.com

Functional Consequences on Target Proteins (e.g., G proteins)

A primary functional consequence of histaminylation is the modulation of G protein activity. nih.gov Research has specifically identified glutamine residues within the catalytic core of certain G proteins, such as Gαq, Gαo1, and the small GTPase Cdc42, as targets for this modification. nih.govscienceopen.com

The covalent attachment of histamine to these specific glutamine residues leads to the constitutive activation of the G proteins. nih.govscienceopen.com This activation stems from a significant reduction in the protein's intrinsic GTPase activity. nih.govnih.gov G proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. The hydrolysis of GTP to GDP, catalyzed by the G protein itself, terminates the signal. By inhibiting this GTP hydrolysis, histaminylation locks the G protein in its active, signal-transducing conformation. nih.govresearchgate.net

For example, histaminylated Gαo1 exhibits reduced GTPase activity, preserving the GTP-bound state. nih.gov This sustained activation is further evidenced by the stabilized interaction between histaminylated Gαo1 and RGS4 (Regulator of G protein Signaling 4), a protein that preferentially binds to active Gα proteins. nih.govresearchgate.net Similarly, TGM2-catalyzed histaminylation of the small GTPase Cdc42 leads to a strong decrease in its catalytic activity. nih.gov

Table 2: Impact of Histaminylation on G Protein Function

Target G Protein Site of Modification Functional Consequence Mechanism Reference
Gαo1 Catalytic-core glutamine Constitutive activation Reduced GTPase activity; stabilization of the active GTP-bound state nih.govresearchgate.net
Gαq Catalytic-core glutamine Constitutive activation Inhibition of GTP hydrolysis nih.govscienceopen.com
Cdc42 Catalytic-core glutamine Constitutive activation Strong decrease in catalytic (GTPase) activity nih.gov

Implications for Cellular Signaling Pathways

The constitutive activation of G proteins by histaminylation has significant implications for downstream cellular signaling pathways. nih.gov G proteins are central components of signal transduction, relaying signals from G protein-coupled receptors (GPCRs) to various intracellular effectors. mdpi.com By locking G proteins in an "on" state, histaminylation can persistently activate these downstream pathways, independent of receptor stimulation. nih.gov

The activation of Gαq and Gαo1, for instance, can modulate the activity of effectors like phospholipase C and adenylyl cyclase, influencing pathways that control intracellular calcium levels and cyclic AMP (cAMP) concentrations. nih.govmdpi.com The sustained activation of the Rho GTPase Cdc42 can impact a wide range of cellular processes, including cytoskeletal organization, cell polarity, and cell cycle progression. nih.gov

Therefore, TGM2-mediated histaminylation emerges as a novel regulatory mechanism in mammalian signaling. nih.gov This post-translational modification acts as a switch that can persistently turn on specific G protein signaling cascades, thereby playing a crucial role in the physiological and pathophysiological processes governed by these pathways. nih.govscienceopen.com This places histaminylation as a key event in cellular signaling, alongside other well-established PTMs like phosphorylation and acetylation. nih.govthermofisher.com

Advanced Research Methodologies and Analytical Approaches

Chromatographic Separations

Chromatography is a cornerstone for the analysis of gamma-glutamylhistamine, providing the necessary separation from its precursor, histamine (B1213489), and other related metabolites.

Thin Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative and semi-quantitative profiling of histamine and its metabolites, including this compound. nih.gov This technique is particularly useful for screening multiple samples simultaneously and for tracking the progress of enzymatic reactions or metabolic conversions. mdpi.com In a typical application, extracts from biological samples are spotted onto a TLC plate coated with a stationary phase, such as silica gel. oiv.intresearchgate.net The plate is then developed in a sealed chamber containing a specific mobile phase, which separates the compounds based on their differential partitioning between the two phases.

For the analysis of amines like histamine and this compound, which lack a strong chromophore, visualization often requires post-chromatographic derivatization. akademisains.gov.my Common visualization reagents include:

Ninhydrin: Reacts with the primary amine groups of both histamine and the glutamate (B1630785) moiety of this compound to produce distinct colored spots. researchgate.net

Dansyl Chloride: Reacts with amines to form highly fluorescent derivatives, significantly enhancing detection sensitivity when viewed under UV light. oiv.int

Diazotized p-nitroaniline: A reagent used for visualizing histamine that can be adapted for its derivatives. rsc.org

By comparing the retention factor (Rf) values of spots in the sample to those of authentic standards, a presumptive identification of this compound can be made. Densitometric analysis of the spot intensity allows for semi-quantitative estimation. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers superior resolution, speed, and quantification capabilities compared to TLC, making it the preferred method for the precise purification and quantification of this compound. The technique utilizes high pressure to pass the sample through a column packed with a stationary phase.

Given the polar nature of this compound, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice, and the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. akademisains.gov.my To improve peak shape and retention of the polar analytes, ion-pairing agents may be added to the mobile phase.

As with TLC, detection can be challenging. Therefore, pre-column or post-column derivatization is standard practice to attach a UV-absorbing or fluorescent tag to the molecule. A widely used derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection. akademisains.gov.my

Typical HPLC Parameters for Amine Analysis
ParameterDescription
ColumnReversed-phase C18 (e.g., 150 mm x 2.1 mm, 3 µm particle size)
Mobile PhaseGradient or isocratic elution with an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).
Derivatization Agento-phthalaldehyde (OPA) for fluorescence; 9-fluorenylmethyl chloroformate (FMOC-Cl). akademisains.gov.my
DetectorFluorescence Detector (FLD) following derivatization; UV-Vis Detector.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the analysis of this compound by measuring the mass-to-charge ratio of ionized molecules. When coupled with liquid chromatography, it becomes a powerful tool for both identification and quantification. researchgate.netnih.gov

The coupling of HPLC with a mass spectrometer (LC-MS) is the gold standard for the analysis of gamma-glutamyl peptides. researchgate.netnih.gov This hyphenated technique leverages the separation power of LC with the definitive identification capability of MS. After chromatographic separation, the eluent is directed into the MS ion source (e.g., electrospray ionization, ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound, LC-MS allows for:

Unambiguous Identification: By measuring the precise molecular weight of the compound, its identity can be confirmed with high confidence.

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule, confirming the linkage between the gamma-glutamyl and histamine moieties.

Absolute Quantification: Using a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound), absolute quantification can be achieved with high accuracy and precision, correcting for matrix effects and variations in instrument response. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) coupled with a quadrupole Time-of-Flight (qTOF) mass spectrometer represents an advanced platform for metabolomics studies involving this compound. This setup combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of qTOF-MS.

Untargeted Metabolomics: This discovery-based approach aims to capture a comprehensive snapshot of all measurable metabolites in a sample. In this context, UPLC-qTOF-MS would be used to analyze biological samples (e.g., from neuronal tissue of Aplysia californica) to identify novel metabolic pathways. nih.gov Data analysis would reveal features corresponding to the accurate mass of this compound, flagging it for further investigation and identification via its MS/MS fragmentation pattern.

Targeted Metabolomics: Once this compound is identified as a metabolite of interest, a targeted method can be developed for its precise and sensitive quantification. This involves optimizing the instrument to specifically monitor for the precursor ion of this compound and its characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM, though more commonly performed on triple quadrupole instruments, the principle of targeting specific masses is similar). This approach provides the highest sensitivity and selectivity for quantifying the compound in complex biological fluids.

Common UPLC-qTOF-MS/MS Parameters
ParameterDescription
Ionization ModeElectrospray Ionization (ESI), typically in positive mode for amine-containing compounds.
Acquisition ModeFull scan MS for untargeted analysis; Targeted MS/MS for quantification and structural confirmation.
Mass AnalyzerQuadrupole for precursor ion selection, collision cell for fragmentation, and Time-of-Flight (TOF) for high-resolution mass analysis of product ions.

Radiochemical Assays for Biosynthesis and Metabolism Studies

Radiochemical assays are highly sensitive methods used to study the enzymatic synthesis and subsequent metabolism of this compound. These assays were instrumental in the initial characterization of this compound synthetase, the enzyme responsible for its production. nih.gov

The principle of the assay is to track the incorporation of a radiolabeled substrate into the final product. The biosynthesis of this compound involves the ATP-dependent ligation of L-glutamate and histamine. nih.govwikipedia.org A typical assay to measure the activity of this compound synthetase would involve:

Incubation: A preparation containing the enzyme (e.g., a homogenate from Aplysia ganglia) is incubated with the necessary substrates. nih.gov Crucially, one of the precursors is radiolabeled, for example, [³H]histamine or [¹⁴C]L-glutamate.

Reaction Quenching: After a defined period, the enzymatic reaction is stopped.

Separation: The reaction mixture is analyzed using a chromatographic technique, such as TLC or HPLC, to separate the radiolabeled product (this compound) from the unreacted radiolabeled substrate.

Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter.

The rate of formation of the radiolabeled product is directly proportional to the enzyme's activity. Similarly, by incubating cells or tissues with radiolabeled this compound, its metabolic breakdown and the identity of its downstream metabolites can be traced. cloudfront.net This approach has been fundamental in studying the metabolism of histamine and related compounds in various biological systems. tandfonline.comradiologykey.com

Use of Radiolabeled Precursors (e.g., 3H-Histamine, 14C-Amines)

A foundational technique for studying the biosynthesis of this compound involves the use of radiolabeled precursors. This approach provides a highly sensitive means of tracing the metabolic fate of specific molecules within a biological system. In studies of the nervous tissue of the marine mollusk Aplysia californica, the synthesis of various γ-glutamyl amines has been successfully demonstrated by incubating ganglia in vitro with 14C-labeled amines nih.gov.

The methodology involves introducing a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into a precursor molecule like histamine or other amines. For instance, nervous tissue is incubated in a solution containing [¹⁴C]histamine. The tissue is then allowed to metabolize the radiolabeled precursor for a defined period. The this compound synthetase within the tissue, if active, will catalyze the conjugation of the radiolabeled histamine with L-glutamate, resulting in the formation of radiolabeled this compound. This method is instrumental in confirming the existence of a metabolic pathway and allows for the investigation of factors that may influence the rate of synthesis.

Quantitative Analysis of Labeled Products

Following incubation with radiolabeled precursors, the next critical step is the separation and quantification of the newly synthesized radiolabeled product. This is necessary to distinguish the product, this compound, from the unreacted precursor, histamine. Chromatographic techniques are central to this process nih.gov.

Methodologies for quantitative analysis include:

High-Performance Liquid Chromatography (HPLC): This is a primary method for separating the components of the tissue extract. The extract is passed through a column under high pressure, and different molecules are separated based on their physicochemical properties (e.g., polarity, charge).

Thin-Layer Chromatography (TLC): A complementary method where the extract is spotted on a plate coated with an adsorbent material and separated by a solvent moving up the plate.

Ion-Exchange Chromatography: This technique is particularly effective for separating charged molecules and has been successfully used for the quantitative analysis of radioactive histamine metabolites nih.gov.

Once the radiolabeled this compound is chromatographically isolated, its quantity is determined by measuring its radioactivity, typically through liquid scintillation counting. The identity of the isolated product is rigorously confirmed by comparing its chromatographic properties with those of a chemically synthesized, non-radioactive standard of this compound nih.gov. Modern approaches using liquid chromatography-mass spectrometry (LC-MS) can also provide highly specific quantification of various γ-glutamylpeptides without relying on radiolabeling nih.gov.

Spectrophotometric and Fluorometric Enzyme Activity Assays

While radiolabeling is effective, spectrophotometric and fluorometric assays offer alternative, often more direct and high-throughput, methods for measuring the activity of enzymes involved in the synthesis or metabolism of gamma-glutamyl compounds.

Kinetic Characterization of this compound Synthetase

The kinetic properties of this compound synthetase, the enzyme that directly catalyzes the formation of this compound, have been characterized in vitro. nih.gov This enzyme, identified in the nervous system of Aplysia californica, catalyzes the ATP-dependent ligation of L-glutamate and histamine nih.govwikipedia.org.

Key findings from its kinetic characterization reveal that the synthesis is an energy-dependent process with an absolute requirement for ATP. nih.gov The enzyme also requires magnesium ions and dithiothreitol (B142953) for its activity. nih.gov Studies have determined the apparent Michaelis constants (Km), which indicate the substrate concentration at which the enzyme operates at half its maximum velocity. These values provide insight into the enzyme's affinity for its substrates. The enzyme exhibits a higher affinity for histamine compared to numerous other imidazole (B134444) analogs and is inhibited by several other amines, including dopamine and serotonin nih.gov.

Table 1: Kinetic Parameters of this compound Synthetase from Aplysia californica ganglia nih.gov
SubstrateApparent Km
Histamine653 µM
L-Glutamate10.6 mM

Assays for Gamma-Glutamyltransferase and Transglutaminase Activities

Although this compound synthetase is distinct from gamma-glutamyltransferase (GGT) and transglutaminase, assays for these related enzymes are relevant for studying the broader field of gamma-glutamyl chemistry and amine incorporation nih.gov.

Gamma-Glutamyltransferase (GGT) Assays: GGT activity is commonly measured using a colorimetric assay. caymanchem.comelabscience.comlabcart.com In this method, GGT catalyzes the transfer of a γ-glutamyl group from a synthetic donor substrate, such as L-γ-glutamyl-p-nitroaniline, to an acceptor like glycylglycine. This reaction liberates the chromogenic product p-nitroaniline, which can be quantified by measuring its absorbance at approximately 405-418 nm. caymanchem.comelabscience.com The rate of color formation is directly proportional to the GGT activity in the sample. Kinetic analyses of the GGT reaction have been developed to improve measurement accuracy nih.govresearchgate.netzju.edu.cn.

Transglutaminase (TGM) Assays: Transglutaminases catalyze the covalent cross-linking of proteins or the attachment of primary amines to glutamine residues. Research has shown that tissue transglutaminase-2 (TGM-2) can covalently attach histamine to proteins, a process termed histaminylation nih.gov. This reaction is analogous to the formation of a γ-glutamyl bond. Assays for TGM activity often utilize fluorescent methods. For example, a common assay measures the incorporation of a fluorescent amine substrate, like monodansylcadaverine, into a protein such as N,N-dimethylcasein. The resulting increase in fluorescence provides a measure of enzyme activity.

Table 2: Principles of Related Enzyme Activity Assays
EnzymeAssay TypePrincipleDetection Method
Gamma-Glutamyltransferase (GGT)ColorimetricCleavage of a chromogenic substrate (e.g., L-γ-glutamyl-p-nitroaniline) to release a colored product (p-nitroaniline) caymanchem.comelabscience.com.Spectrophotometry (Absorbance at 405-418 nm)
Transglutaminase (TGM)FluorometricIncorporation of a fluorescent amine (e.g., monodansylcadaverine) into a protein substrate, leading to an increase in fluorescence nih.gov.Fluorometry (Measurement of fluorescence emission)

Molecular and Cell Biological Techniques

To understand the regulation of this compound synthesis, it is essential to study the expression of the enzymes responsible. Molecular and cell biological techniques allow researchers to quantify the levels of specific messenger RNA (mRNA) transcripts and proteins.

Gene Expression Analysis of Synthesizing Enzymes

While specific studies detailing the gene expression profile of this compound synthetase in Aplysia californica are limited, the methodologies for such analyses are well-established and have been applied to study other genes in this organism researchgate.netresearchgate.net. These techniques can be broadly categorized into those that measure gene transcripts (mRNA) and those that measure the final protein product.

Analysis of mRNA Levels (Transcriptomics): The primary method for quantifying specific mRNA transcripts is Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) . This highly sensitive technique involves converting mRNA from a tissue sample into complementary DNA (cDNA), which is then amplified using gene-specific primers. The amount of amplified product is measured in real-time, allowing for the precise quantification of the initial amount of target mRNA letstalkacademy.comnews-medical.net. Another method, in situ hybridization , allows for the visualization of mRNA expression within the anatomical context of a tissue slice, revealing which specific cells are expressing the gene of interest researchgate.netjackwestin.com.

Analysis of Protein Levels (Proteomics): To determine if the mRNA has been translated into a functional enzyme, protein levels are measured. The most common technique for this is the Western Blot . This method involves separating proteins from a tissue sample by size using gel electrophoresis, transferring them to a membrane, and then using a specific antibody that recognizes and binds only to the target enzyme. The amount of bound antibody, visualized through a chemiluminescent or fluorescent signal, corresponds to the amount of protein in the sample letstalkacademy.comjackwestin.comresearchgate.net.

These molecular techniques are crucial for determining how the expression of synthesizing enzymes like this compound synthetase might be regulated under different physiological conditions or in response to external stimuli.

Immunohistochemical Localization

Direct immunohistochemical studies specifically targeting γ-glutamylhistamine are not extensively documented in publicly available research. However, the localization of enzymes responsible for its potential synthesis, such as γ-glutamyl transpeptidase (GGT), has been investigated, providing indirect evidence of where γ-glutamylhistamine might be found.

Immunohistochemistry using monoclonal antibodies has been employed to identify the location of GGT in various tissues, including the brain. nih.gov In the rat brain, GGT has been localized to the ependyma, the epithelia of the choroid plexus, and microvessels. nih.gov Immuno-electron microscopy has further refined this localization to the microvilli and cilia of ependymal cells, the microvilli of choroid epithelial cells, and the luminal membranes of vascular endothelial cells. nih.gov

In normal human tissues, a highly specific antibody has been used to detect GGT in formalin-fixed sections. nih.gov These studies have shown strong immunoreactivity on the surface of renal proximal tubule cells, hepatic bile canaliculi, and capillary endothelial cells within the nervous system. nih.gov Additionally, secretory or absorptive cells in various glands and tissues, including sweat glands, prostate, salivary gland ducts, bile ducts, pancreatic acini, and intestinal crypts, have also tested positive for GGT. nih.gov

While these studies focus on the enzyme, they suggest that the synthesis of γ-glutamylhistamine from histamine and a γ-glutamyl donor could occur at these specific sites. The presence of GGT in the capillary endothelial cells of the brain is particularly noteworthy, as it indicates a potential role for this enzyme at the blood-brain barrier. nih.gov The precise colocalization of GGT with histamine-producing cells would be a critical factor in determining the specific locations of γ-glutamylhistamine synthesis.

Table 1: Immunohistochemical Localization of γ-Glutamyl Transpeptidase (GGT)

Tissue/Cell Type Specific Location Species
Brain Ependyma, Choroid Plexus Epithelia, Microvessels Rat
Microvilli and Cilia of Ependymal Cells Rat
Microvilli of Choroid Epithelial Cells Rat
Luminal Membranes of Vascular Endothelial Cells Rat
Kidney Surface of Proximal Tubule Cells Human
Liver Hepatic Bile Canaliculi Human
Nervous System Capillary Endothelial Cells Human
Glands Sweat Glands, Prostate, Salivary Gland Ducts Human
Digestive System Bile Ducts, Pancreatic Acini, Intestinal Crypts Human

In Vitro Cell Culture Models for Functional Studies

In vitro cell culture models have been instrumental in characterizing the synthesis and potential functions of γ-glutamylhistamine. These models allow for the study of the compound in a controlled environment, facilitating the investigation of its biochemical pathways and effects on specific cell types.

One of the foundational in vitro studies was conducted on ganglia from the marine mollusk, Aplysia californica. nih.gov This research characterized a novel enzyme, γ-glutamylhistamine synthetase, which catalyzes the formation of γ-glutamylhistamine from L-glutamate and histamine. nih.govwikipedia.org The study utilized tissue homogenates from Aplysia ganglia to determine the properties of this enzyme. nih.gov It was found to be a soluble enzyme with an absolute requirement for ATP and magnesium ions for its activity. nih.gov The highest synthetase activity was observed in the ganglia, nerve trunks, and the surrounding capsule, suggesting a primary role in the nervous system of this organism. nih.gov

Studies on primary neural cell cultures from mice have been used to functionally distinguish different cell types based on their responses to various neuroactive substances, including histamine. researchgate.net While not directly measuring γ-glutamylhistamine, these models, which often contain mixed populations of neurons, astrocytes, and progenitor cells, provide a platform to investigate how histamine metabolism, potentially including the formation of γ-glutamylhistamine, affects neuronal differentiation and function. researchgate.netnih.gov For instance, the response of immature cells in subventricular zone cultures to histamine has been used to track their development. researchgate.net

Furthermore, co-culture models containing different neural cell types, such as neurons, astrocytes, and microglia, are increasingly used to study complex interactions in the central nervous system. nih.govfrontiersin.orgfrontiersin.org These systems would be valuable for exploring the functional consequences of γ-glutamylhistamine production, such as its role in neuroinflammation or its effects on neuronal excitability. frontiersin.orgfrontiersin.org The impact of γ-glutamylhistamine could be assessed by introducing it into the culture medium and observing changes in cell viability, inflammatory cytokine release, or neuronal network activity.

Table 2: Key Findings from In Vitro Studies on γ-Glutamylhistamine Synthesis

In Vitro Model Organism Key Findings
Ganglia Homogenate Aplysia californica (marine mollusk) Characterization of γ-glutamylhistamine synthetase. nih.gov
Synthesis of γ-glutamylhistamine is ATP-dependent. nih.gov
Enzyme has high specificity for L-glutamate and histamine. nih.gov
Highest enzyme activity found in nervous tissue. nih.gov

Future Directions and Translational Research Perspectives

Elucidation of Novel Biosynthetic and Degradative Enzymes

The metabolic fate of gamma-glutamylhistamine is governed by specific enzymes, the complete repertoire of which remains to be fully elucidated.

Biosynthesis: The primary enzyme responsible for the synthesis of this compound is γ-glutamylhistamine synthase (EC 6.3.2.18). wikipedia.orgenzyme-database.org This enzyme, also known as γ-GHA synthetase or L-glutamate:histamine (B1213489) ligase, catalyzes the ATP-dependent formation of a peptide bond between the gamma-carboxyl group of L-glutamate and the primary amine of histamine. wikipedia.orgnih.gov It was first characterized in the central nervous system of the marine mollusk Aplysia californica. nih.govcapes.gov.br Studies have shown that this synthetase is a soluble enzyme with specific substrate and cofactor requirements, distinguishing it from other enzymes like γ-glutamyl transpeptidase and carnosine synthetase. nih.gov While this synthetase is a known biosynthetic enzyme, the possibility of other novel enzymes or alternative pathways in different tissues or species, particularly in mammals where its formation has been noted in the brain, remains an open question for future research. nih.gov

PropertyDescription
Systematic Name L-glutamate:histamine ligase wikipedia.orgenzyme-database.org
Reaction ATP + L-glutamate + histamine ⇌ Nα-γ-L-glutamylhistamine + Products of ATP breakdown wikipedia.orgenzyme-database.org
Substrates L-glutamate, Histamine nih.gov
Cofactors Requires ATP and Magnesium ions (Mg²⁺) for activity. nih.gov
Apparent Kₘ 653 µM for histamine; 10.6 mM for L-glutamate (in Aplysia) nih.gov
Cellular Location Soluble enzyme nih.gov

Degradation: The enzymatic degradation of this compound is less understood. General pathways for the breakdown of gamma-glutamyl compounds involve enzymes like γ-glutamyl transpeptidases (GGTs) and γ-glutamylcyclotransferases (GGCTs). nih.govnih.gov GGTs are cell-surface enzymes that cleave the gamma-glutamyl bond, either transferring the glutamyl group to an acceptor (transpeptidation) or to water (hydrolysis). nih.govnih.govwikipedia.org It is plausible that GGT could act on this compound. Additionally, an enzyme named γ-glutamylamine cyclotransferase has been utilized experimentally to break down this compound to release histamine for quantification purposes, suggesting it could be a relevant degradative enzyme in vivo. nih.gov The intracellular ChaC family of enzymes, known to degrade the gamma-glutamyl compound glutathione (B108866), could also potentially process this compound. nih.gov Future research must focus on identifying and characterizing the specific enzymes that catalyze the degradation of this compound in physiological systems, which is crucial for understanding its turnover and biological half-life.

Identification of Additional Physiological Substrates and Targets

The synthesis of this compound requires L-glutamate and histamine as primary physiological substrates. wikipedia.orgnih.gov However, the direct molecular targets of this compound itself are largely uncharacterized. One intriguing line of research suggests that this compound can be incorporated into proteins. nih.gov Studies in stimulated mouse mast cells revealed that an increase in transglutaminase activity was paralleled by a significant rise in protein-bound this compound. nih.gov This indicates that proteins may be key physiological targets, with this compound serving as a substrate for post-translational modification via transglutamination. This covalent modification could alter the function, localization, or stability of the target proteins. A critical future direction is the identification of these specific protein substrates to understand the functional consequences of this "histaminylation." Beyond protein modification, it is unknown if this compound interacts with other physiological molecules or has targets such as nucleic acids or lipids.

Characterization of Receptor Interactions and Downstream Signaling

A pivotal question in understanding the biological activity of this compound is whether it interacts directly with cellular receptors. Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. wikipedia.orgsigmaaldrich.com These receptors couple to different G proteins and activate a variety of downstream signaling cascades. sigmaaldrich.comresearchgate.net For instance, the H1 receptor typically couples to Gq/11 to activate the phospholipase C pathway, while the H2 receptor couples to Gs to stimulate adenylyl cyclase and cyclic AMP production. sigmaaldrich.comresearchgate.net The H3 and H4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase. sigmaaldrich.comfrontiersin.org

Currently, there is a lack of direct evidence for the binding of this compound to any of the known histamine receptors or any other novel receptor. It is possible that the addition of the gamma-glutamyl moiety prevents it from fitting into the histamine binding pocket. Alternatively, this compound may act as a prodrug, being locally converted back to histamine by degradative enzymes to then activate histamine receptors. nih.gov Another possibility is that its effects are not receptor-mediated at all, but are instead carried out through the covalent modification of proteins as discussed previously. nih.gov Future research, including radioligand binding assays and functional cell-based assays, is imperative to determine if this compound has any affinity for histamine receptors or interacts with a novel, unidentified receptor class, and to elucidate the downstream signaling pathways it may modulate.

ReceptorG Protein CouplingPrimary Downstream Signaling Pathway
H1 Receptor Gq/11↑ Phospholipase C (PLC) → ↑ Inositol trisphosphate (IP₃) & Diacylglycerol (DAG) → ↑ Intracellular Ca²⁺ sigmaaldrich.comresearchgate.net
H2 Receptor Gs↑ Adenylyl Cyclase (AC) → ↑ Cyclic AMP (cAMP) → ↑ Protein Kinase A (PKA) sigmaaldrich.comresearchgate.net
H3 Receptor Gi/o↓ Adenylyl Cyclase (AC) → ↓ Cyclic AMP (cAMP); Modulates Neurotransmitter Release sigmaaldrich.comfrontiersin.org
H4 Receptor Gi/o↓ Adenylyl Cyclase (AC) → ↓ Cyclic AMP (cAMP); ↑ Ca²⁺ mobilization; Chemotaxis in immune cells sigmaaldrich.comfrontiersin.org

Development of Advanced Analytical Techniques for In Vivo Studies

Progress in understanding the spatiotemporal dynamics of this compound in vivo is currently limited by the available analytical methods. Classic approaches for its detection have relied on a combination of ion exchange chromatography and high-performance liquid chromatography (HPLC), followed by enzymatic cleavage and measurement of the released histamine. nih.gov While effective, these methods require tissue extraction and are not suitable for real-time monitoring in living organisms.

The development of advanced analytical techniques is a critical future goal. Drawing inspiration from tools created for related molecules, several strategies could be pursued. For instance, highly specific monoclonal or polyclonal antibodies could be developed for use in sensitive immunoassays like ELISA or for immunohistochemical localization in tissues. A more advanced approach would be the creation of molecular probes for in vivo imaging. Bioluminescence probes, which release a luciferase substrate upon enzymatic cleavage by a specific enzyme, have been successfully designed for detecting GGT activity. researchgate.net A similar strategy could be employed by designing a probe where a this compound moiety "cages" a reporter molecule (e.g., a fluorophore or a luciferin), which is released upon the action of a specific degradative enzyme. Furthermore, the development of positron emission tomography (PET) tracers by incorporating a positron-emitting isotope into a this compound analog could allow for non-invasive, whole-body quantification of its distribution and target engagement.

Exploration of this compound Analogs for Biological Probes

The rational design and synthesis of this compound analogs could provide powerful tools to dissect its biological functions. These synthetic molecules can be engineered for several purposes.

Enzyme Inhibition: Analogs with modified peptide bonds or altered histamine or glutamate (B1630785) structures could serve as competitive or irreversible inhibitors of the biosynthetic (γ-glutamylhistamine synthase) or degradative enzymes. Such inhibitors would be invaluable for studying the physiological consequences of this compound accumulation or depletion. The development of glutamate analogs like 2-amino-4-boronobutanoic acid (ABBA) as inhibitors for GGT provides a successful precedent for this approach. nih.gov

Non-hydrolyzable Analogs: Creating analogs with a non-hydrolyzable linkage between the glutamate and histamine moieties would generate molecules that can interact with potential receptors or binding proteins without being degraded. These stable analogs would be ideal for binding studies and for identifying previously unknown molecular targets.

Tagged Probes for Target Identification: Analogs can be synthesized with appended biochemical tags, such as biotin (B1667282) for affinity purification or a photo-reactive crosslinker to covalently capture binding partners. These probes could be used in cell or tissue lysates to pull down interacting proteins, which can then be identified by mass spectrometry. This represents a direct path to elucidating the molecular targets of this compound. International patent applications have described the anti-allergic properties of analogs like glutaryl histamine, indicating that modifications to the gamma-glutamyl group are tolerated and can produce biologically active molecules. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.